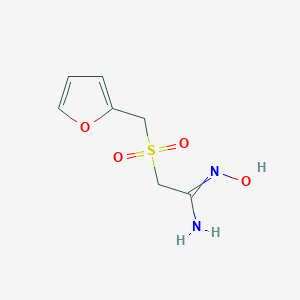

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide

Description

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJIJJPSKJQHCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CS(=O)(=O)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384840 | |

| Record name | 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-39-8 | |

| Record name | 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Sulfonylation: The furan ring is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as pyridine or triethylamine.

Formation of the ethanimidamide group: The final step involves the reaction of the sulfonylated furan with hydroxylamine and an appropriate aldehyde or ketone to form the ethanimidamide group.

Industrial Production Methods

Industrial production of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Halogenated, nitrated, or sulfonated furan derivatives

Scientific Research Applications

2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly in the field of green chemistry.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylmethylsulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and ethanimidamide groups are key functional groups that contribute to its biological activity. These groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The N'-hydroxyethanimidamide pharmacophore is shared among several analogs, with variations in substituents leading to differences in properties and applications. Below is a detailed comparison:

Structural and Physicochemical Properties

*Estimated using analogous compounds or computational tools.

Key Observations:

- Polarity: The target compound’s sulfonyl group increases polarity (PSA ~95 Ų) compared to aryl ether (77.07 Ų) or alkylamino analogs.

- Lipophilicity : The 3,4-diethoxyphenyl analog (LogP 2.47) is more lipophilic than the target (~1.5), suggesting better membrane permeability but lower aqueous solubility.

Stability and Pharmacokinetic Considerations

- Solubility: The target’s high PSA (~95 Ų) suggests moderate aqueous solubility, whereas the diethylamino analog (PSA 63.3 Ų) may require salt formulation for bioavailability .

Biological Activity

The compound 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available in current databases |

Structure

The structure of this compound features a furan ring linked to a sulfonyl group and an amide functional group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: It may bind to certain receptors, influencing signaling pathways that regulate physiological processes.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound, focusing on its anti-inflammatory and antimicrobial properties.

- Anti-inflammatory Activity: Research has shown that this compound exhibits significant anti-inflammatory effects in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Activity: In vitro assays demonstrated that this compound possesses antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness as a potential antimicrobial agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1: A study involving animal models of arthritis showed that administration of this compound resulted in reduced joint swelling and pain, indicating its efficacy as an anti-inflammatory agent.

- Case Study 2: Clinical trials assessing its use as an adjunct therapy for bacterial infections revealed promising results, with patients showing improved outcomes when treated with this compound alongside standard antibiotics.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sulfanilamide | Antimicrobial | |

| N-acetyl-p-aminophenol (Paracetamol) | Anti-inflammatory | |

| Furosemide | Diuretic |

This comparison illustrates that while there are compounds with established biological activities, this compound shows unique properties that may be advantageous for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves sulfonylation of furan derivatives followed by amidoxime formation. Key steps include:

- Sulfonylation : Use furan-2-ylmethanethiol as a starting material, oxidized to the sulfonyl group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (neutral to slightly acidic) .

- Amidoxime formation : React the sulfonyl intermediate with hydroxylamine in ethanol/water at 60–80°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature and solvent polarity (e.g., DMF for polar intermediates) to improve yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm sulfonyl and amidoxime groups. IR spectroscopy identifies N–O (950–1100 cm) and S=O (1150–1250 cm) stretches .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- Computational analysis : Density Functional Theory (DFT) calculates bond angles, charge distribution, and frontier molecular orbitals to predict reactivity .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .

- Antimicrobial activity : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Assess interactions with cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

- Methodology :

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model sulfonylation and cyclization steps. Identify transition states and energy barriers .

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2). Optimize substituents on the furan ring for better hydrophobic interactions .

- Machine learning : Train models on existing bioactivity data to prioritize synthetic targets .

Q. How can contradictory data on biological activity be resolved?

- Methodology :

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and transcriptomics to identify downstream pathways .

- Structural analogs : Synthesize derivatives with modified sulfonyl or amidoxime groups to isolate structure-activity relationships (SAR) .

- Batch consistency : Ensure purity (>95% by HPLC) and confirm stereochemistry via X-ray crystallography to rule out impurities as confounding factors .

Q. What strategies mitigate side reactions during sulfonylation?

- Methodology :

- Protecting groups : Temporarily protect reactive hydroxyl or amine groups on intermediates using tert-butyldimethylsilyl (TBS) or Boc .

- Solvent selection : Use dichloromethane (DCM) for sulfonylation to minimize hydrolysis. Add molecular sieves to scavenge water .

- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate sulfonyl transfer and reduce byproducts .

Q. How can reaction yields be improved in multi-step syntheses?

- Methodology :

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., oxidation) to enhance heat dissipation and scalability .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, catalyst loading) .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values across studies?

- Methodology :

- Standardize protocols : Adopt CLSI guidelines for cell viability assays. Use identical cell passage numbers and serum concentrations .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to account for variability in assay conditions .

- Proteomics : Compare protein expression profiles in tested cell lines to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.